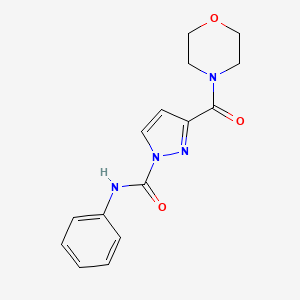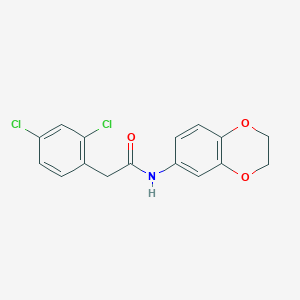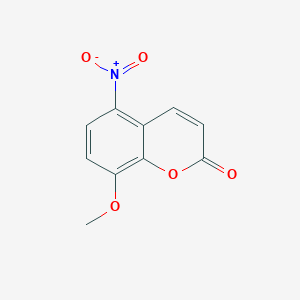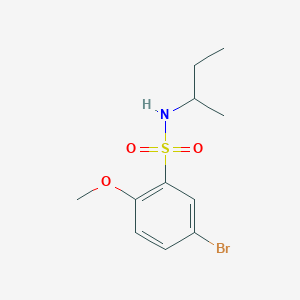
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide also activates the AMPK pathway, which plays a critical role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its broad range of potential applications in various fields. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of the potential applications of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide in other fields, such as cardiovascular diseases and diabetes, and the development of more effective delivery methods for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide and to identify potential drug targets.
In conclusion, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and then with benzamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function. In inflammation, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propiedades
IUPAC Name |
3-(morpholine-4-carbonyl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDRNZNWBCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124923 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)


![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)



![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)


![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)